molecular formula C23H21BrN4O B11589644 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11589644
M. Wt: 449.3 g/mol
InChI Key: FBEKYLPJTBCJFU-UHFFFAOYSA-N
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Description

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromo group, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then brominated at the 6-position. The pyrazole moiety is introduced through a nucleophilic substitution reaction, and the carboxamide group is formed via an amide coupling reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of new compounds with different substituents at the 6-position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.

    Medicine: If found to have therapeutic properties, it could be developed into a pharmaceutical agent for the treatment of various diseases.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies, such as molecular docking or biochemical assays, would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the pyrazole moiety, which may result in different biological activity or chemical reactivity.

    N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide:

    6-bromo-2-(4-methylphenyl)quinoline: Lacks both the pyrazole and carboxamide groups, making it less complex and potentially less versatile.

Uniqueness

The unique combination of functional groups in 6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide gives it distinct properties and potential applications. The presence of the bromo group allows for further functionalization, while the pyrazole and carboxamide groups may contribute to its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H21BrN4O

Molecular Weight

449.3 g/mol

IUPAC Name

6-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H21BrN4O/c1-14-4-6-16(7-5-14)22-11-20(19-10-18(24)8-9-21(19)26-22)23(29)25-12-17-13-28(3)27-15(17)2/h4-11,13H,12H2,1-3H3,(H,25,29)

InChI Key

FBEKYLPJTBCJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN(N=C4C)C

Origin of Product

United States

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